4-Bromo-3-fluoro-1H-indazole
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Overview
Description
4-Bromo-3-fluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method starts with the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium hydride (NaH) and dimethyl sulfoxide (DMSO) as the solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted indazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of indazole-3-carboxylic acid derivatives.
Scientific Research Applications
4-Bromo-3-fluoro-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in cell signaling pathways .
Comparison with Similar Compounds
4-Fluoro-1H-indazole: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-1H-indazole:
Uniqueness: 4-Bromo-3-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C7H4BrFN2 |
---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2H-indazole |
InChI |
InChI=1S/C7H4BrFN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) |
InChI Key |
QOKWUQVUDPAKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)F |
Origin of Product |
United States |
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